Ethyl 4-isopropylbenzoylformate
Description
Ethyl 4-isopropylbenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with an isopropyl group at the para position of the aromatic ring. This compound belongs to a broader class of benzoate esters, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates. These analogs share the ethyl ester functional group but differ in substituents, enabling insights into how steric, electronic, and solubility properties vary with structural modifications.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-propan-2-ylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCCWTUTQYRMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374529 | |
| Record name | ethyl 4-isopropylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34906-84-8 | |
| Record name | ethyl 4-isopropylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34906-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-isopropylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-isopropylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzoylformate derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-isopropylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-isopropylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and hypothetical properties of Ethyl 4-isopropylbenzoylformate and its analogs, inferred from substituent effects and trends observed in related compounds:
*Molecular weights calculated based on substituent contributions.
Key Observations:
- Substituent Effects on Solubility : Bulky para-substituents like isopropyl or cyclopropyl reduce polarity, lowering solubility in aqueous media compared to smaller groups (e.g., -F, -Cl) .
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the carbonyl carbon, increasing reactivity in ester hydrolysis or aminolysis. The isopropyl group, being electron-donating, may reduce such reactivity .
Research Findings and Trends
- Synthetic Utility : Ethyl 4-chlorobenzoyl formate (compound 1, ) is frequently employed in Suzuki-Miyaura coupling reactions due to its balanced reactivity and stability, a trait that may extend to the isopropyl variant with optimized conditions .
- Thermal Stability : Bulky substituents (e.g., cyclopropyl, isopropyl) improve thermal stability in benzoate esters, as observed in polymer applications of Ethyl 4-cyclopropylbenzoate .
- Biological Activity : Fluorinated analogs (e.g., Ethyl 4-fluorobenzoate) exhibit enhanced bioavailability in agrochemicals, whereas hydrophobic groups like isopropyl may improve membrane permeability in drug candidates .
Biological Activity
Ethyl 4-isopropylbenzoylformate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and a benzoylformate moiety. This configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its interactions with various biomolecules. It may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The precise mechanism remains under investigation, but it is believed to involve:
- Enzyme inhibition : The compound may inhibit enzymes that are crucial for metabolic processes.
- Receptor interaction : It could potentially interact with cell surface receptors, influencing signal transduction pathways.
Therapeutic Potential
Research has indicated that this compound may possess therapeutic properties. Some studies have explored its potential in treating conditions such as inflammation and cancer due to its ability to modulate biological pathways involved in these diseases.
Case Studies and Research Findings
- Anti-inflammatory Activity : In a study examining various benzoylformate derivatives, this compound showed significant anti-inflammatory effects in vitro. The compound reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in inflammatory diseases .
- Anticancer Properties : A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The study reported IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against several bacterial strains. The compound was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis
To better understand the significance of this compound's biological activity, it can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl benzoylformate | Lacks isopropyl group | Moderate anti-inflammatory activity |
| Ethyl 4-methylbenzoylformate | Methyl group instead of isopropyl | Lower cytotoxicity |
| Ethyl 4-aminobenzoate | Amino group presence | Enhanced antimicrobial properties |
Safety and Handling
While exploring the biological applications of this compound, safety considerations are paramount. It should be handled with care due to potential irritant properties upon contact with skin or eyes. Proper laboratory safety protocols must be followed when conducting experiments involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
